molecular formula C16H16FNOS B5141672 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B5141672
M. Wt: 289.4 g/mol
InChI Key: NAABFJGMCXBMOM-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as Compound A, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research.

Scientific Research Applications

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of cancer. Studies have shown that 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is in the study of neurological disorders. 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A has been shown to have neuroprotective properties and can prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A exerts its effects through the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are neurotransmitters that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A increases the levels of endocannabinoids in the body, leading to its various effects.
Biochemical and Physiological Effects
4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in animal models. It has also been shown to improve insulin sensitivity and reduce body weight in obese mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A in lab experiments is its specificity for FAAH. This allows researchers to study the effects of FAAH inhibition without affecting other enzymes or neurotransmitters. However, one limitation is that 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of interest is in the study of the long-term effects of FAAH inhibition on various physiological processes. Additionally, there is potential for the development of new therapies for cancer and neurological disorders based on the effects of 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A.
Conclusion
In conclusion, 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A is a synthetic compound that has potential applications in various fields of scientific research. Its specificity for FAAH makes it a valuable tool for studying the effects of FAAH inhibition on various physiological processes. Further research on this compound could lead to the development of new therapies for cancer and neurological disorders.

Synthesis Methods

The synthesis of 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylthioethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide A.

properties

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-2-8-15(9-3-12)20-11-10-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABFJGMCXBMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

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